molecular formula C11H12N2O2 B1405169 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- CAS No. 868271-16-3

1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)-

Cat. No.: B1405169
CAS No.: 868271-16-3
M. Wt: 204.22 g/mol
InChI Key: ZYRQIHGJLKHVDB-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is part of the benzisoxazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of cyclopropylmethanol and 1,2-benzisoxazole derivatives as starting materials.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- involves its interaction with specific molecular targets and pathways. This compound is known to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- include other benzisoxazole derivatives such as:

    Risperidone: An antipsychotic medication used to treat schizophrenia and bipolar disorder.

    Zonisamide: An anticonvulsant used to treat epilepsy.

Uniqueness

What sets 1,2-Benzisoxazol-3-amine, 4-(cyclopropylmethoxy)- apart from these similar compounds is its unique cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This structural feature may contribute to its specific interactions with molecular targets and its potential therapeutic applications.

Properties

IUPAC Name

4-(cyclopropylmethoxy)-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-11-10-8(14-6-7-4-5-7)2-1-3-9(10)15-13-11/h1-3,7H,4-6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRQIHGJLKHVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC3=C2C(=NO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801242659
Record name 4-(Cyclopropylmethoxy)-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868271-16-3
Record name 4-(Cyclopropylmethoxy)-1,2-benzisoxazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868271-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopropylmethoxy)-1,2-benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801242659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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